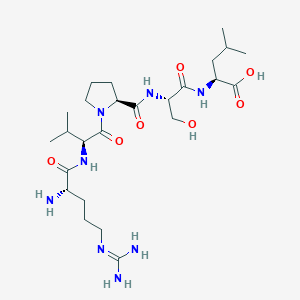![molecular formula C46H55N9O7S B12375086 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-méthylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]éthoxy]éthoxy]éthoxy]éthyl]pentanamide » est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de ce composé implique plusieurs étapes, notamment la formation du noyau thieno[3,4-d]imidazole, la fixation du cycle hexahydrothieno et l'incorporation des groupes naphthyridinyl et indolyl. Chaque étape nécessite des conditions réactionnelles spécifiques, telles que la température, la pression et l'utilisation de catalyseurs ou de réactifs.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies synthétiques pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir différents types de réactions chimiques, notamment :
Réduction : L'ajout d'atomes d'hydrogène ou l'élimination d'atomes d'oxygène.
Substitution : Le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, l'hydroxyde de sodium). Les conditions réactionnelles telles que la température, le solvant et le pH jouent un rôle crucial dans la détermination de l'issue de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme un élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies réactionnelles et de développer de nouveaux matériaux.
Biologie
En biologie, le composé peut servir de sonde pour étudier les processus biologiques. Ses interactions avec les biomolécules peuvent fournir des informations sur les mécanismes et les voies cellulaires.
Médecine
En médecine, le composé a un potentiel en tant qu'agent thérapeutique. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de médicaments, en particulier dans le traitement de maladies telles que le cancer et les maladies infectieuses.
Industrie
Dans l'industrie, le composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés uniques. Ses applications peuvent inclure la production de polymères, de revêtements et de dispositifs électroniques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes, des récepteurs ou des acides nucléiques. Ces interactions peuvent moduler les voies et les processus biologiques, conduisant à des effets thérapeutiques. La structure du composé lui permet de se lier à ces cibles avec une spécificité et une affinité élevées, ce qui en fait un agent efficace dans diverses applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may serve as a probe for studying biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its applications may include the production of polymers, coatings, and electronic devices.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity and affinity, making it an effective agent in various applications.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de thieno[3,4-d]imidazole, des composés de naphthyridinyl et des molécules contenant de l'indolyl. Ces composés partagent des caractéristiques structurelles et peuvent présenter des propriétés chimiques et biologiques similaires.
Unicité
L'unicité de ce composé réside dans sa structure complexe, qui combine plusieurs groupes fonctionnels et systèmes cycliques. Cette complexité permet une large gamme d'interactions et d'applications, le distinguant des autres composés similaires.
Conclusion
Le composé « 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-méthylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]éthoxy]éthoxy]éthoxy]éthyl]pentanamide » est une molécule polyvalente et complexe avec un potentiel significatif dans divers domaines. Sa structure et ses propriétés uniques en font un composé précieux pour la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C46H55N9O7S |
|---|---|
Poids moléculaire |
878.1 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C46H55N9O7S/c1-53-29-34(28-50-53)32-9-12-37-36(25-32)45-33(27-49-37)10-13-43(58)55(45)35-11-8-31-14-18-54(39(31)26-35)42(57)7-4-15-47-16-19-60-21-23-62-24-22-61-20-17-48-41(56)6-3-2-5-40-44-38(30-63-40)51-46(59)52-44/h4,7-13,25-29,38,40,44,47H,2-3,5-6,14-24,30H2,1H3,(H,48,56)(H2,51,52,59)/b7-4+/t38-,40-,44-/m0/s1 |
Clé InChI |
TVYCWMKORACVJH-DIIQYSFVSA-N |
SMILES isomérique |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)/C=C/CNCCOCCOCCOCCNC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8)C=C5 |
SMILES canonique |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=CCNCCOCCOCCOCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
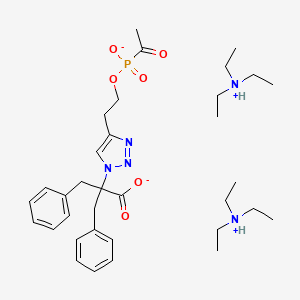
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
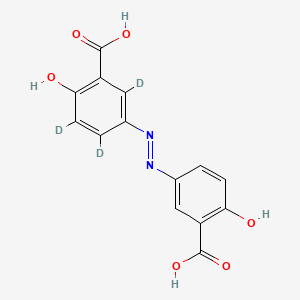
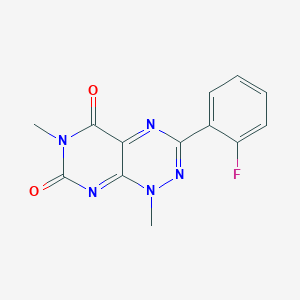

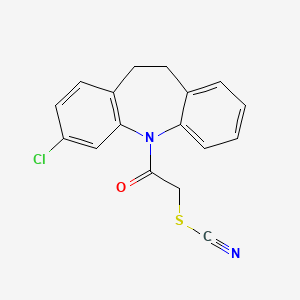
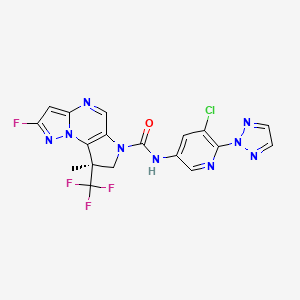
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
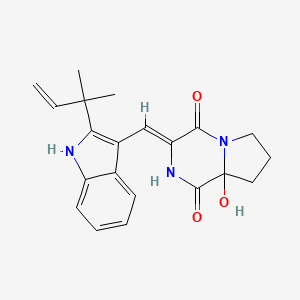
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
